molecular formula C18H22N2O2 B5408371 1-[1-(2,5-Dimethylphenyl)ethyl]-3-(3-methoxyphenyl)urea

1-[1-(2,5-Dimethylphenyl)ethyl]-3-(3-methoxyphenyl)urea

Cat. No.: B5408371
M. Wt: 298.4 g/mol
InChI Key: SBBUFRCJIFSBNE-UHFFFAOYSA-N
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Description

1-[1-(2,5-Dimethylphenyl)ethyl]-3-(3-methoxyphenyl)urea is an organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a urea linkage, which is known for its stability under various conditions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(2,5-Dimethylphenyl)ethyl]-3-(3-methoxyphenyl)urea typically involves the reaction of 2,5-dimethylphenyl isocyanate with 3-methoxyaniline. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the urea linkage. The reaction conditions include maintaining a specific temperature and pH to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize the yield and efficiency. The use of advanced purification techniques, such as crystallization and chromatography, ensures that the final product meets the required standards for various applications .

Chemical Reactions Analysis

Types of Reactions

1-[1-(2,5-Dimethylphenyl)ethyl]-3-(3-methoxyphenyl)urea undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one of the groups is replaced by another functional group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and reaction time .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can result in the formation of new compounds with different functional groups .

Scientific Research Applications

1-[1-(2,5-Dimethylphenyl)ethyl]-3-(3-methoxyphenyl)urea has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[1-(2,5-Dimethylphenyl)ethyl]-3-(3-methoxyphenyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 1-[1-(2,4-Dimethylphenyl)ethyl]-3-(3-methoxyphenyl)urea
  • 1-[1-(2,5-Dimethylphenyl)ethyl]-3-(4-methoxyphenyl)urea
  • 1-[1-(2,5-Dimethylphenyl)ethyl]-3-(3-ethoxyphenyl)urea

Uniqueness

1-[1-(2,5-Dimethylphenyl)ethyl]-3-(3-methoxyphenyl)urea is unique due to its specific substitution pattern and the presence of both dimethylphenyl and methoxyphenyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

1-[1-(2,5-dimethylphenyl)ethyl]-3-(3-methoxyphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-12-8-9-13(2)17(10-12)14(3)19-18(21)20-15-6-5-7-16(11-15)22-4/h5-11,14H,1-4H3,(H2,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBBUFRCJIFSBNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(C)NC(=O)NC2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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